[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 121356-12-5
VCID: VC20821865
InChI: InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C24H27NO9
Molecular Weight: 473.5 g/mol

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate

CAS No.: 121356-12-5

Cat. No.: VC20821865

Molecular Formula: C24H27NO9

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate - 121356-12-5

Specification

CAS No. 121356-12-5
Molecular Formula C24H27NO9
Molecular Weight 473.5 g/mol
IUPAC Name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
Standard InChI Key TWFPJHVIRXYIGJ-MRKXFKPJSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characteristics and Nomenclature

Chemical Composition and Structural Features

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate is a modified carbohydrate molecule with multiple functional groups. The core structure consists of an oxane (tetrahydropyran) ring, which forms the backbone of the sugar component. The molecule contains several key functional groups including acetamido, acetyloxy (acetate), and a naphthalen-1-yloxy moiety, arranged in a specific stereochemical configuration. The presence of these functional groups significantly influences the compound's physical and chemical behavior.

The compound features a specific stereochemical arrangement indicated by the (2R,3S,4R,5R,6S) notation, which defines the three-dimensional orientation of substituents at each chiral center. This precise stereochemistry is crucial for its recognition in biological systems and influences its potential biochemical applications. The naphthalen-1-yloxy group provides aromatic character and hydrophobicity to one region of the molecule, while the acetamido and acetyloxy groups contribute to its hydrogen bonding capabilities.

Related Nomenclature Systems

Similar compounds have been described in the scientific literature with varying naming conventions. For example, a related compound is identified as "naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside," which refers to a similar structure with variation in the acetylation pattern. The compound is part of the broader class of glycosides, specifically those with N-acetyl modifications, resembling fragments of larger biomolecules such as glycoproteins and glycolipids.

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate can be inferred from similarly structured compounds. Based on structural analysis and comparison with related acetylated glycosides, the following properties can be estimated:

PropertyValueBasis of Estimation
Molecular FormulaC₂₃H₂₅NO₉Derived from structural composition
Molecular WeightApproximately 459 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureTypical for acetylated glycosides
SolubilityModerately soluble in organic solvents; limited water solubilityBased on polarity and functional groups
Melting PointEstimated 140-170°CExtrapolated from similar compounds
Optical RotationExpected to exhibit specific optical rotation due to multiple chiral centersInherent to stereochemically defined carbohydrates

These properties reflect the compound's nature as a moderately polar organic molecule with multiple hydrogen bond acceptors and donors. The presence of the naphthalene group contributes to its UV absorbance characteristics, which would be useful for detection and analysis purposes.

Spectroscopic Characteristics

The spectroscopic profile of this compound would exhibit several characteristic features:

  • IR spectroscopy would reveal distinctive carbonyl stretching bands for the acetate groups (approximately 1740-1760 cm⁻¹) and amide carbonyl (approximately 1650-1670 cm⁻¹).

  • NMR spectroscopy would show characteristic signals for the naphthalene aromatic protons (7.0-8.0 ppm), acetyl methyl groups (approximately 2.0-2.2 ppm), and carbohydrate ring protons (3.5-5.5 ppm).

  • Mass spectrometry would likely demonstrate fragmentation patterns typical of acetylated glycosides, with sequential loss of acetate groups.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate typically involves the glycosylation of naphthalen-1-ol with an appropriately protected and activated N-acetylglucosamine derivative, followed by acetylation of specific hydroxyl groups. This synthetic route bears resemblance to the preparation of other acetylated glycosides with aromatic substituents.

The synthetic pathway generally begins with N-acetylglucosamine, which undergoes selective protection and activation steps. The glycosylation reaction with naphthalen-1-ol establishes the key glycosidic linkage. Subsequent acetylation of the remaining hydroxyl groups produces the target compound with the desired pattern of substituents.

Key Synthetic Challenges

Several challenges arise in the synthesis of this compound:

  • Stereoselective glycosylation to establish the correct anomeric configuration

  • Regioselective acetylation to achieve the specific pattern of acetyloxy groups

  • Purification and separation from reaction byproducts

  • Confirmation of stereochemical purity

These challenges necessitate careful control of reaction conditions and thorough analytical verification of the final product's structure and purity.

Structural Comparison with Related Compounds

Comparison with Hexadecoxy Analogue

A closely related compound, [(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate, differs primarily in the substituent at position 6 of the oxane ring, featuring a long alkyl chain (hexadecoxy) instead of the naphthalene group . This structural difference significantly affects the compound's physical properties:

PropertyNaphthalen-1-yloxy DerivativeHexadecoxy Derivative
Molecular Weight~459 g/mol571.7 g/mol
HydrophobicityLower, more aromatic characterHigher, aliphatic character
UV AbsorptionStrong due to naphthaleneMinimal
Structural RigidityHigher due to naphthaleneLower due to flexible alkyl chain

These differences highlight how substituting an aromatic group for an aliphatic chain alters the compound's chemical and physical behavior while maintaining similar reactivity at other functional groups.

Comparison with Tri-acetyloxy Analogue

Another related compound, [(2R,3R,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE, features three acetyloxy groups rather than two, and lacks the naphthalene substituent . This compound has a molecular weight of 389.357 g/mol and formula C₁₆H₂₃NO₁₀ . The additional acetyloxy group and absence of the naphthalene moiety result in different physicochemical properties:

FeatureTarget CompoundTri-acetyloxy Analogue
FormulaC₂₃H₂₅NO₉C₁₆H₂₃NO₁₀
Molecular Weight~459 g/mol389.357 g/mol
PolarityLower due to naphthaleneHigher
Hydrogen BondingFewer H-bond acceptorsMore H-bond acceptors
Stereochemistry(2R,3S,4R,5R,6S)(2R,3R,4R,5R,6S)

The stereochemical difference at position 3 (S vs. R) also contributes to different three-dimensional arrangements of the molecules, potentially affecting their biological recognition and activity.

Analytical Methods for Characterization

Chromatographic Techniques

Characterization and purity assessment of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate would typically employ several chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, taking advantage of the naphthalene chromophore

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • Gas Chromatography (GC) of derivatized samples for volatile components analysis

The naphthalene group provides excellent UV absorbance, facilitating detection at low concentrations and enabling sensitive analytical methods for characterization.

Spectroscopic Analysis

Comprehensive structural confirmation would require multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide detailed structural information about the carbohydrate ring, acetyl groups, and naphthalene moiety. Two-dimensional techniques like COSY, HSQC, and HMBC would help establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns characteristic of acetylated glycosides.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, particularly the carbonyl groups of the acetate and acetamido moieties.

  • X-ray Crystallography: If crystalline material can be obtained, X-ray analysis would provide definitive confirmation of the three-dimensional structure and absolute stereochemistry.

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